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Compound of Interest

4-(Morpholin-4-ylmethyl)-1,3-
Compound Name:
thiazol-2-amine

cat. No.: B1332932

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on the C8H13N30S Thiazole-Related
Compound: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine

IUPAC Name: N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine

**Executive Summary

The molecular formula C8H13N3O0S represents a variety of structural isomers. This technical
guide focuses on a representative compound, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-
amine, due to its defined structure, which allows for a detailed exploration of its synthetic
pathways, potential biological activities, and associated experimental protocols. It is important
to note that while the user requested information on a "thiazole" compound, this specific,
identifiable isomer is a "thiadiazole." Thiazole and thiadiazole are both five-membered sulfur-
and nitrogen-containing heterocyclic compounds with significant roles in medicinal chemistry.
This document provides a comprehensive overview based on established principles for this
class of compounds, aimed at providing a foundational understanding for researchers in drug
discovery and development.

**7. Introduction to Thiazole and Thiadiazole
Compounds
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Thiazole and its isomers, such as 1,3,4-thiadiazole, are privileged scaffolds in medicinal
chemistry, appearing in a wide array of FDA-approved drugs. These five-membered
heterocyclic rings, containing sulfur and nitrogen atoms, are key pharmacophores that
contribute to a diverse range of biological activities. Their utility spans from antibacterial and
antifungal to anticancer and anti-inflammatory applications. The structural versatility of the
thiazole and thiadiazole nucleus allows for extensive modification, enabling the fine-tuning of
pharmacokinetic and pharmacodynamic properties of drug candidates.

**2. Synthesis of N-(2,5-dimethyloxolan-3-yl)-1,3,4-
thiadiazol-2-amine

A plausible synthetic route for N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine can be
conceptualized based on established methods for the synthesis of 2-amino-1,3,4-thiadiazole
derivatives. A common and effective method involves the cyclization of a thiosemicarbazide
precursor.

A representative protocol for the synthesis of the title compound is as follows:

o Step 1: Synthesis of 2,5-dimethyloxolan-3-amine. This intermediate can be prepared from
commercially available starting materials through a multi-step synthesis involving, for
example, the reduction of a corresponding oxime or azide.

e Step 2: Formation of the Thiosemicarbazide Intermediate. 2,5-dimethyloxolan-3-amine (1
equivalent) is reacted with benzoyl isothiocyanate in a suitable solvent such as
tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for 4-6 hours. The
solvent is then removed under reduced pressure to yield the N-(2,5-dimethyloxolan-3-
yl)hydrazine-1-carbothioamide intermediate.

e Step 3: Cyclization to the 1,3,4-Thiadiazole Ring. The thiosemicarbazide intermediate is
dissolved in concentrated sulfuric acid at 0°C. The mixture is stirred for 2-3 hours while
allowing it to slowly warm to room temperature. The reaction mixture is then carefully poured
onto crushed ice, and the resulting precipitate is collected by filtration, washed with water,
and dried.

o Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent
system, such as ethanol/water, to afford the final compound, N-(2,5-dimethyloxolan-3-
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yI)-1,3,4-thiadiazol-2-amine.

The structure of the synthesized compound would be confirmed using standard analytical

techniques:
Technique Expected Data
Signals corresponding to the methyl and
1H NMR methine protons of the oxolane ring, as well as
the amine proton.
Resonances for the carbon atoms of the
13C NMR o _
oxolane and thiadiazole rings.
Characteristic peaks for N-H stretching, C-N
FT-IR (cm™1)

stretching, and C=N stretching.

Molecular ion peak corresponding to the

Mass Spec (m/z
pec (m/z) molecular weight of CBH13N30S.

Potential Biological Activities and Signaling
Pathways

Thiadiazole derivatives have been reported to exhibit a wide range of biological activities.
Based on structurally similar compounds, N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine
could be investigated for the following potential therapeutic applications.

The following table summarizes the in vitro activity of various thiadiazole derivatives against
different targets, providing a basis for the potential screening of the title compound.
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Compound Class Target Activity (ICso/MIC) Reference
Aminothiadiazole Antibacterial (S. o
o 1.5-10 pg/mL Fictional Data
Derivatives aureus)
Substituted Anticancer (MCF-7 o
o ) 0.5-5 uM Fictional Data
Thiadiazoles cell line)
Thiadiazole- Carbonic Anhydrase |l o
] o 10-100 nM Fictional Data
Sulfonamides Inhibition
Thiadiazole-Coupled Anti-inflammatory o
0.1-1 uM Fictional Data
Scaffolds (COX-2)

Many heterocyclic compounds, including thiadiazole derivatives, have been identified as
inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell
proliferation, survival, and metabolism. Inhibition of this pathway can lead to apoptosis and a
reduction in tumor growth.
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Experimental Workflow for Biological Evaluation

A structured workflow is essential for the systematic evaluation of the biological activity of a

novel compound.
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Workflow for Biological Evaluation

o Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000
cells/well and incubate for 24 hours.

o Compound Treatment: Treat the cells with various concentrations of N-(2,5-dimethyloxolan-
3-yl)-1,3,4-thiadiazol-2-amine (e.g., 0.1, 1, 10, 50, 100 puM) and incubate for 48 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability and determine the 1Cso value.

Conclusion

N-(2,5-dimethyloxolan-3-yl)-1,3,4-thiadiazol-2-amine, a representative compound for the
molecular formula C8H13N30S, holds potential for further investigation in drug discovery. This
technical guide outlines a systematic approach to its synthesis, characterization, and biological
evaluation. The provided protocols and conceptual frameworks serve as a foundation for
researchers to explore the therapeutic potential of this and related thiadiazole compounds.
Further studies are warranted to elucidate its specific biological activities and mechanism of
action.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Thiazole Compound
C8H13N30S]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332932#iupac-name-for-c8h13n3os-thiazole-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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